molecular formula C11H8ClNO B12093321 Ethanone, 1-(4-chloro-7-quinolinyl)- CAS No. 178984-43-5

Ethanone, 1-(4-chloro-7-quinolinyl)-

Cat. No.: B12093321
CAS No.: 178984-43-5
M. Wt: 205.64 g/mol
InChI Key: CWMDCLDEXCWGLQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-chloro-7-quinolinyl)- typically involves the reaction of 4-chloroquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-chloro-7-quinolinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Cancer Treatment Applications

Ethanone, 1-(4-chloro-7-quinolinyl)- has been studied for its potential as an anticancer agent. It acts as an inhibitor of various protein kinases involved in cancer progression. Notably, compounds related to this structure have shown efficacy against multiple types of cancer, including:

  • Breast Cancer
  • Prostate Cancer
  • Lung Cancer
  • Colorectal Cancer

Case Study: Inhibition of RSK Kinases

A study evaluated the interaction of several quinolone derivatives with ribosomal S6 kinase (RSK), which is implicated in prostate cancer progression. The findings indicated that certain derivatives exhibited strong binding affinities, suggesting that Ethanone, 1-(4-chloro-7-quinolinyl)- could be a promising candidate for further development as a therapeutic agent against prostate cancer .

Table 1: Summary of Anti-Cancer Activity

CompoundTarget Cancer TypeMechanism of ActionReference
Ethanone, 1-(4-chloro-7-quinolinyl)-Prostate CancerRSK Inhibition
Various Quinoline DerivativesBreast CancerEGFR Inhibition
4-Chloroquinoline DerivativeLung CancerAntiproliferative Activity

Antimicrobial Applications

The compound has also shown potential as an antimicrobial agent. Research indicates that derivatives of quinoline can exhibit significant antibacterial and antiviral activities.

Case Study: Antimalarial and Virucidal Properties

A recent synthesis of a quinoline derivative demonstrated potent larvicidal effects against malaria and dengue vectors. The compound's lethal toxicity was measured, revealing effective concentrations that could be beneficial in developing new treatments for these diseases .

Table 2: Antimicrobial Efficacy

CompoundPathogen TypeActivity TypeLethal Concentration (µM/mL)Reference
4-Dichloroquinoline DerivativeMalaria VectorLarvicidal4.408 (first instar) - 7.958 (pupal)
Ethanone, 1-(4-chloro-7-quinolinyl)-Bacterial StrainsAntibacterialNot Specified

Mechanistic Insights

The mechanism by which Ethanone, 1-(4-chloro-7-quinolinyl)- exerts its effects involves the modulation of signaling pathways critical for cell proliferation and survival. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. For instance, docking simulations with RSK revealed favorable binding conformations that correlate with observed biological activity .

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-chloro-7-quinolinyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of nucleic acids in microbial cells. The compound can also interact with enzymes and proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline-4-carboxylic acid: Another quinoline derivative with different functional groups.

    Quinoline-8-ol: Known for its antimicrobial properties.

Uniqueness

Ethanone, 1-(4-chloro-7-quinolinyl)- is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Biological Activity

Ethanone, 1-(4-chloro-7-quinolinyl)-, also known as a derivative of 7-chloroquinoline, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of the biological activity associated with this compound, summarizing key research findings, case studies, and relevant data.

Overview of Biological Activity

Ethanone derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Various studies have demonstrated that ethanone derivatives can inhibit the growth of cancer cell lines.
  • Anti-inflammatory Effects : These compounds have also shown potential in reducing inflammation and pain.
  • Antiviral Activity : Some derivatives have been evaluated for their efficacy against viral infections.

Anticancer Activity

Research indicates that ethanone derivatives, particularly those incorporating the 7-chloroquinoline moiety, possess significant anticancer activity. A notable study evaluated the cytotoxic effects of several derivatives against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines.

Key Findings:

  • Cytotoxicity : The derivative 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (compound 4q) exhibited the highest cytotoxicity with IC50 values of 6.502 μM against MCF-7 and 11.751 μM against PC3 cells, comparable to doxorubicin .
  • VEGFR-II Inhibition : Compound 4q was further evaluated as a VEGFR-II inhibitor, showing an IC50 of 1.38 μM, indicating its potential role in targeting angiogenesis in tumors .

Anti-inflammatory and Analgesic Activities

Another study focused on the anti-inflammatory properties of ethanone derivatives. The compound 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone demonstrated promising anti-inflammatory and analgesic activities.

Experimental Results:

  • Inhibition of NO Release : The compound significantly inhibited lipopolysaccharide-induced nitric oxide (NO) release in RAW 264.7 murine macrophages.
  • Gene Expression Modulation : Real-time PCR analysis showed downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression, further supporting its anti-inflammatory potential .

Antiviral Activity

Quinoline derivatives have been studied for their antiviral properties against various viral strains. Research indicates that these compounds can exhibit potent activity against viruses such as Zika, HIV, and Herpes simplex virus.

Mechanistic Insights:

The antiviral mechanism is believed to involve interference with viral replication processes, although specific pathways remain to be fully elucidated .

Data Summary

The following table summarizes key findings from various studies related to the biological activity of ethanone derivatives:

CompoundActivity TypeTarget Cell Lines / OrganismsIC50 Values (μM)References
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanoneAnticancerMCF-7 / PC36.502 / 11.751
1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanoneAnti-inflammatoryRAW 264.7 MacrophagesNot specified
Various quinoline derivativesAntiviralVarious viral strainsNot specified

Properties

CAS No.

178984-43-5

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

1-(4-chloroquinolin-7-yl)ethanone

InChI

InChI=1S/C11H8ClNO/c1-7(14)8-2-3-9-10(12)4-5-13-11(9)6-8/h2-6H,1H3

InChI Key

CWMDCLDEXCWGLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=NC=CC(=C2C=C1)Cl

Origin of Product

United States

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